molecular formula C16H12ClNO2S B11816921 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11816921
M. Wt: 317.8 g/mol
InChI Key: XYBFMFSFAPVMCI-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 6th position, and a phenyl group attached to the nitrogen atom of the carboxamide group at the 2nd position of the benzo[b]thiophene ring. It has a molecular formula of C16H12ClNO2S and a molecular weight of 317.79 g/mol .

Preparation Methods

The synthesis of 3-chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .

Scientific Research Applications

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzo[b]thiophene derivatives .

Properties

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

3-chloro-6-methoxy-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H12ClNO2S/c1-20-11-7-8-12-13(9-11)21-15(14(12)17)16(19)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)

InChI Key

XYBFMFSFAPVMCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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